Cas no 2459945-88-9 (Urea, N,N'-bis[[(5R)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-)

Urea, N,N'-bis[[(5R)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]- structure
2459945-88-9 structure
Product Name:Urea, N,N'-bis[[(5R)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-
CAS No:2459945-88-9
MF:C29H32N6O9
MW:608.599186897278
CID:5184885
PubChem ID:78358411
Update Time:2025-11-01

Urea, N,N'-bis[[(5R)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]- Chemical and Physical Properties

Names and Identifiers

    • Urea, N,N'-bis[[(5R)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-
    • 1,3-bis(((R)-2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)urea
    • CS-17145
    • AKOS037651625
    • CS-M2387
    • 1,3-bis[[(5R)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]urea
    • 2459945-88-9
    • E82852
    • Inchi: 1S/C29H32N6O9/c36-25-17-41-11-9-32(25)19-1-5-21(6-2-19)34-15-23(43-28(34)39)13-30-27(38)31-14-24-16-35(29(40)44-24)22-7-3-20(4-8-22)33-10-12-42-18-26(33)37/h1-8,23-24H,9-18H2,(H2,30,31,38)/t23-,24-/m1/s1
    • InChI Key: RMYVVSKNFAMRGJ-DNQXCXABSA-N
    • SMILES: N(C[C@H]1OC(=O)N(C2=CC=C(N3CCOCC3=O)C=C2)C1)C(NC[C@H]1OC(=O)N(C2=CC=C(N3CCOCC3=O)C=C2)C1)=O

Computed Properties

  • Exact Mass: 608.22307662g/mol
  • Monoisotopic Mass: 608.22307662g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 44
  • Rotatable Bond Count: 8
  • Complexity: 1010
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 159Ų

Urea, N,N'-bis[[(5R)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]- Pricemore >>

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Additional information on Urea, N,N'-bis[[(5R)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-

Urea, N,N'-bis[[(5R)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]- (CAS No: 2459945-88-9)

Urea, N,N'-bis[[(5R)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-, commonly referred to as CAS No: 2459945-88-9, is a complex organic compound with significant potential in the field of medicinal chemistry. This compound is characterized by its unique molecular structure, which includes a urea moiety and two oxazolidinone rings. The presence of these functional groups makes it a promising candidate for various applications, particularly in drug design and development.

The molecular structure of this compound is defined by its intricate arrangement of atoms, with the urea group serving as a central connecting unit. The oxazolidinone rings are substituted at specific positions, introducing steric and electronic effects that can influence the compound's bioactivity. Recent studies have highlighted the importance of such structural features in modulating the pharmacokinetic properties of drugs, making this compound a subject of interest for researchers in the pharmaceutical industry.

One of the key aspects of this compound is its stereochemistry. The (5R) configuration of the oxazolidinone ring suggests that this compound may exhibit enantioselective behavior in biological systems. Stereochemistry plays a crucial role in drug design, as it can significantly impact the efficacy and safety profile of a drug candidate. Researchers have been exploring how stereochemical variations can be leveraged to optimize drug performance, and this compound serves as an excellent model for such investigations.

The synthesis of CAS No: 2459945-88-9 involves a series of carefully designed chemical reactions. The process typically begins with the preparation of the oxazolidinone intermediates, followed by their coupling with the urea moiety. Recent advancements in synthetic chemistry have enabled more efficient and scalable methods for producing such complex molecules. For instance, the use of catalytic asymmetric synthesis has been reported to enhance the yield and enantiomeric purity of similar compounds, which could be adapted for the synthesis of this urea derivative.

In terms of biological activity, CAS No: 2459945-88-9 has shown potential as a modulator of various cellular pathways. Early studies suggest that it may act as an inhibitor of specific enzymes or receptors, making it a candidate for therapeutic interventions in diseases such as cancer or inflammatory disorders. However, further research is required to fully understand its mechanism of action and to evaluate its safety profile in preclinical models.

The application of computational chemistry tools has been instrumental in advancing our understanding of this compound's properties. Molecular modeling studies have provided insights into its interactions with target proteins, helping to guide optimization efforts. Additionally, pharmacokinetic modeling has been used to predict how this compound might behave in vivo, aiding in the design of more effective drug delivery systems.

From an industrial perspective, CAS No: 2459945-88-9 represents a valuable asset for pharmaceutical research and development. Its unique combination of functional groups and stereochemical features positions it as a lead compound for further exploration. As research continues to uncover its full potential, this compound is expected to contribute significantly to the advancement of medicinal chemistry and drug discovery.

In conclusion, CAS No: 2459945-88-9, or Urea, N,N'-bis[[(5R)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-, stands out as a promising molecule with diverse applications in the field of drug development. Its intricate structure and potential biological activity make it a subject of ongoing research interest. As scientific advancements continue to unfold, this compound is poised to play a pivotal role in shaping future therapeutic strategies.

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